Dichlormid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, about 5 g/L

Slightly soluble in water

In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene

Synonyms

Canonical SMILES

Herbicidal Properties:

- The primary focus of dichlormid research is its application as a herbicide. Studies have investigated its effectiveness in controlling weeds in agricultural settings []. Researchers examine factors like application rates, target weed species, and potential interactions with other herbicides [, ].

Environmental Fate:

- Dichlormid's behavior in the environment is another area of scientific inquiry. Researchers study how dichlormid degrades in soil and water []. This information is crucial for assessing its persistence in the environment and potential impact on non-target organisms.

Toxicological Effects:

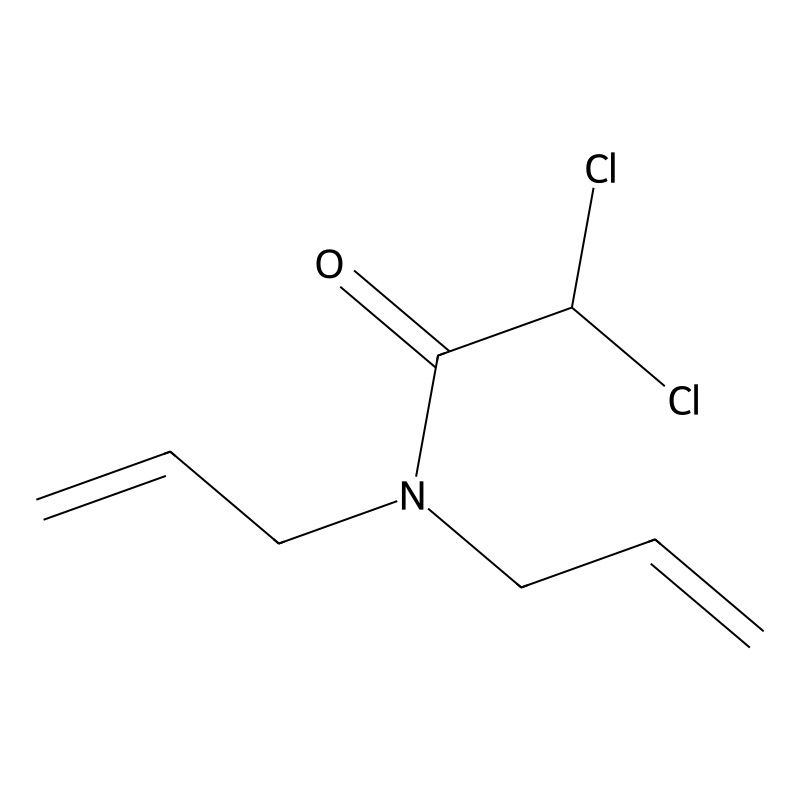

Dichlormid, also known as N,N-diallyl-2,2-dichloroacetamide, is a chemical compound classified as a safener. It is primarily used in agriculture to protect crops, particularly maize, from the adverse effects of certain herbicides, specifically chloroacetanilide and thiocarbamate herbicides. The compound has a molecular formula of C₈H₁₁Cl₂NO and is characterized by its high water solubility and volatility. Dichlormid is not persistent in soils and exhibits moderate toxicity to mammals, with a potential for bioaccumulation, while being relatively non-toxic to birds and aquatic life .

The exact mechanism by which Dichlormid protects maize from herbicide injury is not fully understood. However, research suggests it may be related to its ability to induce the activity of enzymes involved in herbicide detoxification within the plant []. These enzymes, known as glutathione S-transferases (GSTs) and Multidrug Resistance-associated Proteins (MRPs), can help break down or pump out harmful herbicides, protecting the plant cells.

Dichlormid functions primarily as a safener by enhancing the tolerance of maize plants to herbicides. Its biological activity includes promoting root absorption and mitigating the phytotoxic effects of herbicides. While it has moderate mammalian toxicity, it is considered an irritant and can cause skin and eye irritation. Its low toxicity to non-target organisms makes it suitable for use in agricultural applications .

The synthesis of dichlormid typically involves the reaction of 2,2-dichloroacetic acid with allylamine or its derivatives. The general synthetic pathway includes the following steps:

- Formation of Dichloroacetamide: 2,2-Dichloroacetic acid is reacted with an amine to form dichloroacetamide.

- Alkylation: The dichloroacetamide undergoes alkylation with allyl groups to yield dichlormid.

This method ensures the incorporation of the allyl groups necessary for its safener properties .

Dichlormid is predominantly used in agriculture as a safener in herbicide formulations. Its primary application is in corn fields where it helps protect maize from the damaging effects of herbicides during critical growth stages. This application enhances crop yield and reduces the risk of herbicide-induced damage .

Research has shown that dichlormid interacts with various herbicides by enhancing their selectivity towards target plants while minimizing damage to non-target species. Interaction studies have indicated that the presence of dichlormid can alter the bioavailability and effectiveness of co-applied herbicides, leading to improved crop safety . Additionally, studies on degradation pathways reveal that environmental factors significantly influence its stability and reactivity in soil and water systems .

Dichlormid shares structural similarities with several other compounds used as safeners or herbicides. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Alachlor | C₁₄H₁₈ClN | A widely used pre-emergent herbicide; less selective than dichlormid. |

| Butachlor | C₁₄H₁₈ClN | Similar use as a pre-emergent herbicide; higher toxicity profile. |

| Furilazole | C₁₁H₁₃ClN₂O | Functions similarly but has different reactivity patterns under hydrolysis. |

| Benoxacor | C₁₃H₁₅ClN₂O | Another safener; differs in chemical structure but shares protective properties against herbicides. |

Dichlormid's uniqueness lies in its dual functionality as both a protective agent for crops and its relatively low toxicity to non-target organisms compared to other similar compounds. Its specific structural features also contribute to its distinct reactivity patterns during hydrolysis processes .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 1.84 at 25 °C

Decomposition

Melting Point

UNII

GHS Hazard Statements

H302 (17.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (82.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H332 (15.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-: ACTIVE

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Analytic Laboratory Methods

Storage Conditions

Interactions

The effects of individual or combined treatment of the cyclohexanedione herbicide sethoxydim and the safener dichlormid on total lipid synthesis, protein synthesis and acetyl-CoA carboxylase (ACCase, EC 6.4.1.12) activity of grain sorghum [Sorghum bicolor (L.) Moench, var. G623] were investigated. Sethoxydim and dichlormid were tested at concentrations of 0, 5, 50, and 100 uM each. Sethoxydim applied alone at 50 and 100 uM, inhibited the incorporation of (14)C-acetate into total lipids of sorghum leaf protoplasts by more than 50%, following a 4 hr incubation. Dichlormid antagonized partially the inhibitory effects of sethoxydim on the incorporation of acetate into total lipids of sorghum protoplasts only when it was used at 100 uM. Sethoxydim applied alone inhibited the incorporation of [(14)C]leucine into sorghum leaf protoplasts only at 100 uM. Dichlormid was not inhibitory of this process at any concentration. The combined effects of sethoxydim and dichlormid on this process were mainly additive indicating no interactions of the two chemicals. Sethoxydim applied alone at 5 and 50 uM inhibited the activity of ACCase extracted from leaf tissues of grain sorghum seedlings by 58 and 90%, respectively. Addition of the safener dichlormid to the assay medium did not inhibit ACCase activity of sorghum leaves even at the high concentration of 50 uM. The combined effects of sethoxydim and dichlormid on the activity of sorghum ACCase were similar to those observed when sethoxydim was used alone. These results indicate that the protection conferred by dichlormid on grain sorghum against sethoxydim injury can not be explained on the basis of an antagonistic interaction of the two chemicals on target metabolic processes (lipid synthesis) or target enzymes (ACCase).